N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl moiety linked to a hydroxyethyl-substituted furan-phenyl group.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-16(13-3-5-14(6-4-13)17-2-1-9-27-17)11-22-20(25)21(26)23-15-7-8-18-19(10-15)29-12-28-18/h1-10,16,24H,11-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZLFNJUMPDKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. Studies have shown that the benzodioxole structure can enhance radical scavenging activity, potentially leading to therapeutic applications in conditions like cancer and neurodegenerative diseases.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various in vitro and in vivo studies. For instance, derivatives of benzodioxole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory disorders.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against several bacterial strains. The presence of the furan ring may play a role in enhancing its interaction with microbial targets. Research conducted on similar compounds has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry assessed the antioxidant activity of various benzodioxole derivatives. The results showed that compounds with similar structures to our target compound exhibited IC50 values indicating strong radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative stress .
Study 2: Anti-inflammatory Mechanisms
In an investigation published in Phytotherapy Research, researchers explored the anti-inflammatory effects of benzodioxole derivatives. The study found that these compounds significantly reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential .
Study 3: Antimicrobial Properties
A recent study evaluated the antimicrobial effects of several furan-containing compounds. The results indicated that derivatives similar to this compound showed promising results against multidrug-resistant strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit tumor growth in various cancer cell lines. A study published in the British Journal of Pharmacology demonstrated that compounds targeting the PI3K/Akt signaling pathway can induce apoptosis in cancer cells, suggesting that this compound may share similar mechanisms of action .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that benzodioxole derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous chronic diseases. Compounds with benzodioxole structures have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. A case study highlighted the effectiveness of similar compounds in reducing inflammation markers in animal models, which could translate into therapeutic strategies for conditions like rheumatoid arthritis .
G Protein-Coupled Receptor Modulation
This compound has been studied for its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in various physiological processes and are significant drug targets. The compound's ability to act as an agonist or antagonist at specific GPCRs can lead to novel treatments for metabolic disorders and cardiovascular diseases .
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have been documented extensively. Studies have shown that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. This attribute is particularly relevant in the context of rising antibiotic resistance, making them candidates for new antimicrobial agents .
Polymer Chemistry
In material science, this compound can serve as a building block for novel polymers with enhanced thermal and mechanical properties. The incorporation of furan and benzodioxole units into polymer matrices has been shown to improve material resilience and functionality .
Synthesis of Nanomaterials
The compound's unique chemical structure allows it to participate in the synthesis of nanomaterials with specific electronic properties. Research has indicated that these nanomaterials can be utilized in sensors and electronic devices due to their conductivity and stability.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth (British Journal of Pharmacology) |
| Neuroprotective Effects | Modulates neurotransmitter systems (PMC) | |
| Anti-inflammatory Properties | Reduces inflammation markers (British Journal of Pharmacology) | |
| Pharmacological Applications | G Protein-Coupled Receptor Modulation | Targets metabolic disorders (PMC) |
| Antimicrobial Activity | Effective against various pathogens (British Journal of Pharmacology) | |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties (PMC) |
| Synthesis of Nanomaterials | Utilized in sensors/electronic devices (British Journal of Pharmacology) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares the benzodioxol-ethanediamide backbone but replaces the furan-phenyl group with a tetrahydroquinolin substituent . Activity: QOD is reported as a falcipain inhibitor, targeting the Plasmodium falciparum cysteine protease critical for malaria parasite survival. The tetrahydroquinolin group may enhance binding affinity through hydrophobic interactions with the enzyme’s active site . Key Differences:
- The hydroxyethyl group in the target compound could increase solubility compared to QOD’s rigid tetrahydroquinolin .
Indole Carboxamide Derivative (ICD)
Structure: N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD) replaces the benzodioxol-ethanediamide core with an indole-carboxamide scaffold . Activity: ICD also inhibits falcipain, but its indole moiety likely engages in distinct hydrogen-bonding interactions. Key Differences:
- The ethanediamide linker in the target compound may confer conformational flexibility absent in ICD’s carboxamide.
Piperazinyl-Fluorophenyl Analogue
Structure: N-{2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide () retains the benzodioxol-ethanediamide core but incorporates a fluorophenyl-piperazinyl group and tetrahydrofuranmethyl substituent . Key Differences:
- The fluorine atom in the analog could reduce oxidative metabolism, extending half-life relative to the target compound’s hydroxyethyl group .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | QOD | ICD | Piperazinyl-Fluorophenyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~438.4 g/mol (estimated) | ~465.5 g/mol (estimated) | ~429.5 g/mol (estimated) | ~586.6 g/mol (calculated) |
| LogP | ~2.8 (predicted) | ~3.5 (predicted) | ~4.1 (predicted) | ~3.0 (predicted) |
| Hydrogen Bond Donors | 3 | 3 | 2 | 4 |
| Key Functional Groups | Benzodioxole, hydroxyethyl, furan-phenyl | Benzodioxole, tetrahydroquinolin | Indole, biphenyl | Benzodioxole, piperazinyl, fluorophenyl |
| Putative Targets | Falcipain, antioxidant enzymes | Falcipain | Falcipain | CNS receptors |
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxol-5-ylmethanol, which is converted to an acyl chloride using oxalyl chloride. Subsequent coupling with hydroxy-aryl intermediates (e.g., 2-[4-(furan-2-yl)phenyl]-2-hydroxyethylamine) under controlled conditions yields the target compound. Key reagents include coupling agents (e.g., EDC, HOBt), and solvents like DMF or DCM. Reaction optimization focuses on temperature (e.g., 50–60°C) and pH control to minimize side products .
Q. Which characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR): Used to verify functional groups (e.g., benzodioxole, furan) and connectivity.
- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) and monitors reaction progress.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies key bonds (e.g., amide C=O, hydroxy O-H). A combination of these techniques is critical for structural validation .
Q. What in vitro assays are used for preliminary biological activity screening?
Standard assays include:
- Enzyme Inhibition: Testing against kinases or cytochrome P450 isoforms to identify potential targets.
- Cell Viability Assays: MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7).
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors. Data from these assays guide further mechanistic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Temperature Control: Lowering reaction temperatures (e.g., 0–25°C) during acyl chloride formation reduces decomposition.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst Use: HATU or DMAP improves amide bond formation.
- Chromatographic Monitoring: TLC or HPLC tracks intermediates to isolate pure fractions early .
Q. What strategies resolve contradictions in biological activity data across models?
- Comparative Dose-Response Studies: Test overlapping concentrations in divergent models (e.g., murine vs. human cell lines).
- Metabolic Stability Analysis: Assess compound degradation in different biological matrices (e.g., liver microsomes).
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for suspected pathways .
Q. How does structural modification of the benzodioxole or furan moieties impact bioactivity?
- Benzodioxole Replacement: Substituting with indole or quinoline alters lipophilicity and binding affinity.
- Furan Ring Modification: Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability.
- Hydroxyethyl Chain Optimization: Cyclization (e.g., morpholine ring) improves blood-brain barrier penetration. Structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
